molecular formula C14H22N2O2 B1311469 N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 857284-10-7

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine

Cat. No.: B1311469
CAS No.: 857284-10-7
M. Wt: 250.34 g/mol
InChI Key: WLONZMUSMQJGID-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is an organic compound with the molecular formula C14H22N2O2 It is characterized by the presence of a morpholine ring, an ether linkage, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine typically involves the reaction of N-methylbenzylamine with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding secondary or tertiary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the morpholine ring and ether linkage allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: Similar in structure but lacks the benzylamine moiety.

    N-Benzylmorpholine: Contains the morpholine ring and benzyl group but differs in the substitution pattern.

    N-Methyl-N-(2-morpholinoethyl)amine: Similar in having the morpholine ring and methyl group but differs in the overall structure.

Uniqueness

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is unique due to the combination of the morpholine ring, ether linkage, and benzylamine moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-1-[3-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLONZMUSMQJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428743
Record name N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-10-7
Record name N-Methyl-3-[2-(4-morpholinyl)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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